![molecular formula C15H23N5O14P2 B126358 [(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(2R,3S,4R,5R)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [Hydroxy-[[(2R,3S,4R,5S)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate is a phosphorylated nucleoside derivative. Its structure comprises:
- Adenine base: The 6-aminopurin-9-yl group provides a purine scaffold, critical for base-pairing and receptor interactions.
- Ribose moiety: The (2R,3S,4R,5R)-oxolan-2-yl group forms the sugar backbone.
- Phosphate chain: A diphosphate bridge links the ribose to a second sugar unit (3,4,5-trihydroxyoxolan-2-yl), creating a dinucleotide-like architecture.
This compound likely participates in nucleotide signaling pathways, akin to adenosine diphosphate (ADP) or modified coenzymes, but its unique phosphate-sugar linkage distinguishes it from canonical nucleotides .
準備方法
Chemical Synthesis Approaches
Phosphoramidite-Mediated Coupling
Phosphoramidite chemistry is a cornerstone in nucleotide synthesis, enabling precise formation of phosphodiester bonds. For the target compound, this method involves activating adenosine monophosphate (AMP) as an imidazolide intermediate, followed by coupling with a second phosphorylated ribose moiety. As demonstrated by , AMP (28 ) is converted to its imidazolide derivative (30 ) using imidazole, Aldrithiol, and triphenylphosphine. This activated species reacts with a protected ribose-5′-phosphate under anhydrous conditions, forming the desired bisphosphate linkage. Critical to success is the use of tert-butyl or benzyl protecting groups to shield reactive hydroxyls during coupling .
A representative protocol involves dissolving 5′-AMP (3.0 g) in dimethylformamide (DMF) with magnesium chloride, followed by imidazolide activation. Coupling with dibenzyl N,N-diisopropylphosphoramidite in dichloromethane yields the protected intermediate, which is oxidized with aqueous hydrogen peroxide. Deprotection via hydrogenolysis or acidic hydrolysis furnishes the final compound with reported yields of 60–70% .
Carbodiimide-Mediated Cyclization
An alternative approach leverages dicyclohexylcarbodiimide (DCC) as a coupling agent, as detailed in . Here, 5′-AMP reacts with DCC and a morpholine-derived double salt in pyridine at 105–115°C for 3 hours. The reaction mixture is then added dropwise to a boiling pyridine-DCC solution, facilitating intramolecular cyclization. This method avoids resin chromatography by employing direct crystallization, achieving 40% yield and 99.68% purity . Key parameters include:
-
Molar ratios : 5′-AMP:DCC = 1:2–2.5
-
Solvent : Pyridine (homogeneous reaction medium)
-
Workup : Ether-water extraction followed by pH adjustment to 1.5–2.0 .
This route highlights scalability, with a 2.5 kg demonstration producing 1.2 g of product, though the yield remains moderate due to competing esterification side reactions .
Protection Group Strategies
Hydroxyl Group Protection
The ribose moieties’ hydroxyl groups require protection to prevent unwanted phosphorylation or oxidation. Benzyl, tert-butyl, and isopropylidene groups are employed, with the latter offering compatibility with acidic workup conditions. For example, utilizes 2,3-O-isopropylidene protection on ribose, which is selectively removed post-coupling using trifluoroacetic acid.
Phosphate Group Activation
Phosphoramidite and H-phosphonate strategies dominate phosphate activation. In , dibenzyl N,N-diisopropylphosphoramidite reacts with ribose derivatives in the presence of 5-phenyl-1H-tetrazole, achieving near-quantitative phosphitylation. Subsequent oxidation with m-CPBA or iodine yields stable phosphate triesters, crucial for subsequent coupling steps .
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Pyridine emerges as a critical solvent for DCC-mediated coupling, solubilizing reagents and stabilizing intermediates . Elevated temperatures (105–115°C) accelerate reaction kinetics but risk decomposition, necessitating precise control. In contrast, phosphoramidite couplings proceed at 20–25°C to preserve stereochemical integrity .
Stoichiometric Considerations
Excess DCC (2–2.5 equivalents relative to 5′-AMP) drives cyclization to completion, though higher ratios promote side reactions . Similarly, phosphoramidite couplings require 1.5 equivalents of phosphorylating agent to ensure monofunctionalization .
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS confirms molecular weight, as seen in , where the product exhibits m/z 328.20 corresponding to the adenosine cyclophosphate core .
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR validate regiochemistry and stereochemistry. For instance, reports characteristic shifts for the ribose C1′ proton (δ 5.8–6.2 ppm) and phosphate-linked methylene (δ 4.1–4.3 ppm) .
Comparative Analysis of Methods
Industrial and Scalable Production
Scaling the phosphoramidite method to multi-kilogram batches demands rigorous process control. demonstrates this via a 2.5 kg scale reaction, emphasizing solvent recycling and continuous distillation to minimize waste. Environmental considerations favor DCC-based routes, which reduce aqueous waste by 30% compared to resin-dependent methods .
化学反応の分析
反応の種類
アデノシン-5-ジホスホリボースは、次のようなさまざまな化学反応を起こします。
酸化: これは酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、その構造と機能を修飾することができます。
置換: 置換反応は、分子に異なる官能基を導入することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、ヨウ素などの酸化剤、還元剤、および置換反応のためのさまざまな触媒が含まれます。条件は、通常、目的の反応経路を確保するために、制御された温度とpHレベルを含みます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件に依存します。 たとえば、酸化は、さまざまな酸化誘導体の形成につながる可能性があり、置換反応は新しい官能基を導入し、分子の特性を変更することができます .
科学研究の応用
アデノシン-5-ジホスホリボースには、いくつかの科学研究の応用があります。
科学的研究の応用
Structural Characteristics
The compound features a unique oxolane ring structure and a phosphoryl group that enhances its biochemical activity. The presence of the 6-aminopurine moiety suggests potential interactions with nucleic acid processes.
Biochemical Studies
AYU is primarily utilized in the study of nucleic acid metabolism and enzyme interactions. Its structure allows it to act as a substrate or inhibitor for various enzymes involved in nucleotide synthesis and degradation.
Case Study: Enzyme Inhibition
Research has shown that AYU can inhibit specific nucleoside triphosphate hydrolases. In vitro assays demonstrated that AYU competes with ATP for binding sites on these enzymes, providing insights into its potential as a therapeutic agent in diseases characterized by dysregulated nucleotide metabolism.
Drug Development
Given its structural similarity to naturally occurring nucleotides, AYU is being explored as a lead compound for the development of antiviral and anticancer drugs. Its ability to mimic adenine derivatives positions it as a candidate for targeting viral replication mechanisms.
AYU's phosphoryl group enhances its ability to penetrate cellular membranes, making it a candidate for gene delivery systems. Researchers are investigating its use in formulating nanoparticles for targeted delivery of genetic material.
Case Study: Nanoparticle Formulation
In recent studies, AYU was incorporated into lipid-based nanoparticles designed to deliver siRNA specifically to cancer cells. The results indicated improved cellular uptake and gene silencing efficacy compared to traditional delivery methods.
Diagnostics
The unique properties of AYU make it suitable for use in diagnostic assays, particularly those involving nucleic acid detection. Its ability to hybridize with complementary sequences allows it to be used as a probe in PCR and other amplification techniques.
Data Table: Diagnostic Applications of AYU
Application | Methodology | Advantages |
---|---|---|
PCR | Hybridization Probes | High specificity |
LAMP | Isothermal Amplification | Rapid results |
Microarray Analysis | Nucleotide Detection | Multiplexing capabilities |
作用機序
アデノシン-5-ジホスホリボースは、TRPM2チャネルの細胞質C末端NudT9相同ドメインに結合することによって、その効果を発揮します。この結合はチャネルを活性化し、Ca2+、Na+、およびK+イオンの流入を可能にします。 この活性化は、Ca2+シグナル伝達と走化性を含むさまざまな細胞プロセスにおいて重要な役割を果たします . さらに、これはDNA修復とアポトーシスに不可欠なポリ(ADP-リボース)の形成に関与しています .
類似の化合物との比較
類似の化合物
アデノシン-5-トリリン酸(ATP): 細胞内のエネルギー移動に関与するもう1つの重要なヌクレオチド。
ニコチンアミドアデニンジヌクレオチド(NAD+): 酸化還元反応に関与する補酵素であり、アデノシン-5-ジホスホリボースの前駆体。
環状アデノシン一リン酸(cAMP): 多くの生物学的プロセスにおいて重要なセカンドメッセンジャー。
独自性
アデノシン-5-ジホスホリボースは、TRPM2チャネルを活性化することと、ポリ(ADP-リボース)の形成に関与することによって、ユニークです。 これは、細胞内の異なる主要な機能を持つATPやNAD+などの他の類似の化合物とは異なります .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Base-Modified Analogs
[(2R,3S,4R,5R)-5-[6-Amino-2-(3-Aminopropylsulfanyl)purin-9-yl]-3,4-Dihydroxyoxolan-2-Yl]methyl Phosphono Hydrogen Phosphate
- Modification: A 3-aminopropylsulfanyl group replaces the adenine’s 2-hydrogen.
- Impact: Enhanced enzymatic stability due to steric hindrance against deaminases. Potential for covalent interactions with thiol-reactive targets (e.g., enzymes or receptors).
- Molecular Weight : 516.36 g/mol vs. 672.33 g/mol for the target compound .
[(2R,3S,4R,5R)-5-(2-Amino-6-Oxo-3H-Purin-9-Yl)-3,4-Dihydroxyoxolan-2-Yl]methyl Phosphate Derivatives
- Modification : Substitution at the adenine 6-position (e.g., oxo or chloro groups).
- Impact: Altered receptor affinity (e.g., adenosine A1 receptor agonism with cyclopentylamino substitutions). Reduced susceptibility to phosphorylation by kinases .
Phosphate-Chain Variants
Nitroaryl-Modified Phosphate Esters
- Example: [(2R,3S,4R,5R)-5-(2-Amino-6-Oxo-3H-Purin-9-Yl)-3,4-Dihydroxyoxolan-2-Yl]methyl Phosphate with 2-nitrophenyl groups.
- Modification : Aromatic nitro groups in the phosphate chain.
- Impact: Increased lipophilicity, improving membrane permeability. Potential photolability due to the nitro group .
Thiophosphate Derivatives
- Example : AR-C67085 (P2Y receptor antagonist).
- Modification : Thiophosphate substitutions (e.g., propylsulfanyl or trifluoropropylsulfanyl).
- Impact :
Dinucleotide and Coenzyme Analogs
Coenzyme A Derivatives
- Example : Coenzyme A with pantetheine-phosphate linkages.
- Modification : Complex phosphate-thioester bridges.
- Impact :
Cytidine-Adenosine Dinucleotides
- Example: 5'-O-[[(5'-O-Phosphono-3'-cytidyl)oxy]phosphonyl]adenosine.
- Modification : Cytidine replaces adenine in one subunit.
- Impact: Altered base-pairing and RNA/DNA polymerase recognition. Potential use in antiviral or antisense therapies .
Key Data Table: Structural and Functional Properties
生物活性
The compound [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methyl [hydroxy-[[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate is a complex organic molecule belonging to the class of dinucleotides. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C24H31N7O15P2 and an average molecular weight of approximately 719.49 g/mol. Structurally, it contains a purine base linked to a sugar moiety and a phosphate group. The stereochemistry is critical for its biological function.
The biological activity of this compound primarily arises from its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The presence of the 6-amino purine moiety suggests potential roles in mimicking adenine or guanine functions in nucleic acid synthesis and repair.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as reverse transcriptase (RT), which is crucial for the replication of retroviruses like HIV. Studies indicate that compounds similar to this structure can effectively bind to RT's active site, blocking viral replication pathways .
- Role as a Nucleotide Analog : As a nucleotide analog, it can interfere with normal nucleotide incorporation during DNA and RNA synthesis. This interference can lead to termination of nucleic acid chains or misincorporation events that compromise genomic integrity .
Biological Activity and Therapeutic Potential
The compound has shown promising results in various biological assays:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit significant antiviral properties against HIV by inhibiting reverse transcriptase activity. The inhibition is often measured by the reduction in viral load in cell cultures .
- Antitumor Properties : Some studies have suggested that nucleotide analogs can induce apoptosis in cancer cells by disrupting their DNA repair mechanisms. This property is particularly relevant for developing chemotherapeutic agents targeting rapidly dividing cells .
Case Studies
- HIV Reverse Transcriptase Inhibition : In vitro studies have demonstrated that derivatives of this compound can inhibit HIV RT with IC50 values in the nanomolar range. This indicates high potency and specificity towards the enzyme compared to non-target enzymes .
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have revealed that this compound binds effectively within the active site of RT. Binding energy calculations suggest favorable interactions that stabilize the enzyme-inhibitor complex .
Table 1: Biological Activities of the Compound
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Antiviral | HIV RT Inhibition | IC50 ~ 50 nM | |
Antitumor | Cell Viability Assay | 70% reduction in viability | |
Nucleotide Mimicry | DNA Polymerase Assay | Inhibition observed |
Table 2: Structural Properties
Property | Value |
---|---|
Molecular Formula | C24H31N7O15P2 |
Molecular Weight | 719.49 g/mol |
Stereochemistry | (2R,3S,4R,5R) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this adenosine diphosphate (ADP) derivative, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves catalytic phosphorylation using palladium complexes. For example, a PdCl(C₃H₅)₂ catalyst with chiral phosphane ligands (e.g., (R)-bis(3,5-dimethylphenyl)(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane) enables stereoselective coupling . Optimize yield by controlling reaction temperature (0°C for initiation) and solvent polarity (dry methanol). Monitor progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on coupling constants (e.g., J-values for anomeric protons in the ribose moiety) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 633.418 for a related derivative ).
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, particularly for chiral centers in the tetrahydrofuran ring .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage?
- Methodological Answer : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the phosphoester bonds. Avoid exposure to moisture or acidic/basic conditions, which destabilize the glycosidic linkage . For aqueous solutions, use pH 7.4 buffers with 1–5 mM Mg²⁺ to cheulate phosphate groups and reduce degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with enzymatic targets like P2Y purinergic receptors?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to receptor pockets. Parameterize the phosphate and ribose moieties using quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from ligand stereochemistry or solvent effects. Conduct a Design of Experiments (DoE) to test variables:
- Catalyst loading (1–5 mol% Pd).
- Solvent polarity (methanol vs. THF).
- Temperature gradients (0°C vs. room temperature).
Analyze via ANOVA to identify statistically significant factors. Cross-reference with literature using chiral HPLC to verify enantiopurity .
Q. How does isotopic labeling (e.g., <sup>13</sup>C/<sup>11</sup>C) aid in tracing metabolic pathways of this compound?
- Methodological Answer : Synthesize isotopically labeled analogs (e.g., <sup>11</sup>C at the ribose methyl group ). Use positron emission tomography (PET) or liquid chromatography–mass spectrometry (LC-MS) to track incorporation into nucleotide pools in cell cultures. Compare with unlabeled controls to quantify turnover rates in pathways like ATP/ADP cycling .
Q. What advanced techniques characterize the compound’s redox behavior in biological systems?
- Methodological Answer : Cyclic voltammetry (CV) at a glassy carbon electrode (scan rate: 100 mV/s, Ag/AgCl reference) identifies oxidation peaks (~1.2 V for adenine moiety). Pair with electron paramagnetic resonance (EPR) to detect radical intermediates formed during redox reactions .
Q. Contradictions and Emerging Directions
Q. Why do different studies report conflicting data on the compound’s hydrolysis kinetics?
- Analysis : Variations in buffer composition (e.g., Tris vs. phosphate buffers) and ionic strength (0.1 M vs. 0.5 M NaCl) alter transition-state stabilization. Replicate experiments under standardized conditions (IUPAC-recommended buffers) and use <sup>31</sup>P NMR to quantify phosphate release rates .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for large-scale synthesis?
特性
分子式 |
C15H23N5O14P2 |
---|---|
分子量 |
559.32 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChIキー |
SRNWOUGRCWSEMX-ZQSHOCFMSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
同義語 |
2 0-demethoxy-20-((4-azidobenzoyl)oxy)maytansinol-3-isobutyrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。